molecular formula C11H14N2O2 B6140875 N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide

N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Katalognummer B6140875
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: ACHFUAQVUKAWLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on behavior and physiology.

Wirkmechanismus

As mentioned earlier, N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide inhibits the enzyme GABA aminotransferase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal activity. By increasing GABA levels, N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide can have a variety of effects on brain function, including reducing neuronal excitability, promoting relaxation and sleep, and reducing anxiety and stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide are complex and depend on a variety of factors, including dose, route of administration, and the specific brain regions and circuits affected. Some of the effects that have been observed in animal and human studies include:
- Anticonvulsant effects: N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to be effective in reducing seizures in animal models of epilepsy and in humans with refractory epilepsy.
- Anxiolytic effects: N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to reduce anxiety-like behavior in animal models and in humans with anxiety disorders.
- Addiction-related effects: N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been investigated as a potential treatment for addiction to drugs such as cocaine and methamphetamine, as it may reduce the rewarding effects of these drugs.
- Sleep-promoting effects: N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to promote sleep in animal models and in humans with insomnia.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide in laboratory experiments is its selectivity for GABA aminotransferase, which allows for specific modulation of GABA levels without affecting other neurotransmitter systems. However, one limitation of N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is its relatively short half-life in the body, which may require frequent dosing or the use of sustained-release formulations in some experiments.

Zukünftige Richtungen

There are many potential future directions for research on N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide and its effects on brain function and behavior. Some possible areas of investigation include:
- Further studies on the therapeutic potential of N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide in neurological and psychiatric disorders, including epilepsy, anxiety, and addiction.
- Investigation of the effects of N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide on different brain regions and circuits, and how these effects may differ depending on the specific disorder being treated.
- Development of novel formulations or delivery methods for N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide to improve its pharmacokinetic properties and increase its efficacy.
- Investigation of the long-term effects of N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide on brain function and behavior, including potential effects on learning and memory.
- Investigation of the potential use of N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide as a tool compound for studying the role of GABA in normal and pathological brain function.
In conclusion, N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a potent and selective inhibitor of GABA aminotransferase that has been the subject of extensive scientific research in recent years. Its effects on brain function and behavior are complex and depend on a variety of factors, and there are many potential future directions for research on this compound.

Synthesemethoden

N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and requires careful attention to reaction conditions and purification steps to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been the subject of extensive scientific research in recent years. It has been studied for its potential therapeutic uses in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In addition, N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been used as a tool compound in neuroscience research to investigate the role of GABA in normal and pathological brain function.

Eigenschaften

IUPAC Name

N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-10-6-5-8(7-12-10)11(15)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHFUAQVUKAWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.